6-(3-bromophenyl)pyridazine-3(2H)-thione

Lipophilicity Drug Design ADME Prediction

6-(3-Bromophenyl)pyridazine-3(2H)-thione (CAS 77127-30-1) is a heterocyclic thione belonging to the 6-arylpyridazine-3(2H)-thione class, characterized by a 3-bromophenyl substituent at the 6-position and a thione (C=S) group at the 3-position. It has a molecular formula of C₁₀H₇BrN₂S and a molecular weight of 267.14 g/mol.

Molecular Formula C10H7BrN2S
Molecular Weight 267.14
CAS No. 77127-30-1
Cat. No. B2617210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-bromophenyl)pyridazine-3(2H)-thione
CAS77127-30-1
Molecular FormulaC10H7BrN2S
Molecular Weight267.14
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NNC(=S)C=C2
InChIInChI=1S/C10H7BrN2S/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14)
InChIKeyKTJAFULOBDQWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Bromophenyl)pyridazine-3(2H)-thione (CAS 77127-30-1): Core Physicochemical & Structural Profile for Procurement Screening


6-(3-Bromophenyl)pyridazine-3(2H)-thione (CAS 77127-30-1) is a heterocyclic thione belonging to the 6-arylpyridazine-3(2H)-thione class, characterized by a 3-bromophenyl substituent at the 6-position and a thione (C=S) group at the 3-position . It has a molecular formula of C₁₀H₇BrN₂S and a molecular weight of 267.14 g/mol . The compound exhibits thione-thiol tautomerism, with spectroscopic evidence indicating that 6-arylpyridazine-3(2H)-thiones exist predominantly in the thione form (amide tautomer) rather than the thiol (iminol) form . This tautomeric preference directly influences the compound’s hydrogen-bonding capacity, nucleophilic reactivity at sulfur, and metal-coordination behavior, distinguishing it from the corresponding pyridazin-3(2H)-one analogs where the C=S group is replaced by C=O .

Why Generic Substitution of 6-(3-Bromophenyl)pyridazine-3(2H)-thione (77127-30-1) Fails: The Quantifiable Differentiation Problem


Close analogs of 6-(3-bromophenyl)pyridazine-3(2H)-thione—including the 4-bromo positional isomer (CAS 70391-15-0), the pyridazinone oxygen analog (CAS 62902-65-2), and the non-halogenated parent 6-phenylpyridazine-3(2H)-thione—are not functionally interchangeable with the target compound. The presence and position of the bromine atom modulate lipophilicity (LogP), electronic distribution across the pyridazine ring, and steric bulk at the 3-position of the pendant phenyl ring, each of which alters receptor-binding geometry, metabolic stability, and synthetic reactivity . Furthermore, the thione (C=S) group confers distinct hydrogen-bond acceptor properties and metal-chelation potential compared to the carbonyl (C=O) of pyridazinone analogs, which directly impacts performance in assays requiring sulfur-specific interactions . The evidence below quantifies these differences where direct comparative data exist and flags gaps where they do not.

6-(3-Bromophenyl)pyridazine-3(2H)-thione (77127-30-1): Head-to-Head Quantitative Evidence for Scientific Selection


Lipophilicity (LogP) Differentially Governs Membrane Permeability vs. 4-Bromo Positional Isomer

The target compound (3-bromo isomer) exhibits a calculated LogP of 2.36, compared to the 4-bromo positional isomer (CAS 70391-15-0) for which a calculated LogP of approximately 2.52 is reported based on the XLogP algorithm . A difference of ~0.16 LogP units corresponds to a roughly 1.45-fold difference in octanol-water partition coefficient, which is sufficient to alter passive membrane permeability predictions in Caco-2 or PAMPA models . This indicates that the 3-bromo substitution pattern yields modestly lower lipophilicity than the 4-bromo isomer, a factor that can influence in vitro cell permeability and non-specific protein binding.

Lipophilicity Drug Design ADME Prediction

Thione (C=S) Versus Carbonyl (C=O): Impact on Hydrogen-Bond Acceptor Strength and Metal Chelation

Spectroscopic studies on 6-arylpyridazine-3(2H)-thiones confirm that the thione tautomer (C=S) predominates over the thiol form (C–SH) by a large margin, accounting for >99.9% of the tautomeric equilibrium in related 6-(2-pyrrolyl)pyridazin-3-thione systems . In contrast, the oxygen analog 6-(3-bromophenyl)pyridazin-3(2H)-one (CAS 62902-65-2) exists solely in the lactam (C=O) form, which is a stronger hydrogen-bond acceptor but a weaker sulfur-based metal-coordination site. The C=S group in the target compound offers a softer, more polarizable donor atom for transition-metal coordination (e.g., Cu(I), Ag(I), Au(I)) compared to C=O, a property that has been exploited in pyridazine-3-thione-based scorpionate ligand design [1].

Coordination Chemistry Hydrogen Bonding Fragment-Based Drug Design

Regiochemical Bromine Position: 3-Bromo vs. 4-Bromo Impact on Synthetic Elaboration Pathways

The 3-bromo substituent on the phenyl ring of the target compound (CAS 77127-30-1) is meta to the pyridazine attachment point, whereas the 4-bromo isomer (CAS 70391-15-0) places the bromine para. This regiochemical difference directly affects the electronic character of the aryl ring and the steric environment around the bromine, altering reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The Hammett substituent constant σ_meta for Br is +0.39, versus σ_para of +0.23 . This means the 3-bromo isomer exerts a stronger electron-withdrawing inductive effect on the pyridazine core through the aryl bridge, which can modulate the pKa of the thione N–H and the redox potential of the heterocycle compared to the 4-bromo isomer.

Cross-Coupling Chemistry Structure-Activity Relationship Medicinal Chemistry

Purity and Safety Profile: Procurement-Grade Specifications vs. Closest Commercial Analogs

Commercially, 6-(3-bromophenyl)pyridazine-3(2H)-thione is available at 98% purity from established suppliers (e.g., Fluorochem, Leyan) . The 4-bromo positional isomer (CAS 70391-15-0) is listed at a minimum purity of 95% by some vendors , implying a potentially higher impurity burden that could affect assay reproducibility. The target compound carries GHS07 hazard classification with specific hazard statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Comparative safety data for the 4-bromo isomer are not fully published, but the structural similarity suggests comparable hazards. The defined purity and hazard profile enable risk-assessed procurement and consistent experimental design.

Chemical Procurement Quality Control Laboratory Safety

Synthetic Building-Block Versatility: Thione Sulfur as a Functional Handle for S-Alkylation and Heterocycle Fusion

The thione sulfur in 6-arylpyridazine-3(2H)-thiones acts as a soft nucleophilic site amenable to S-alkylation, enabling the construction of fused heterocyclic systems such as thieno[2,3-c]pyridazines, imidazo[1,2-b]pyridazinethiones, and triazolo[4,3-b]pyridazine-thiones [1][2]. In contrast, the oxygen analog (pyridazin-3-one) lacks this sulfur-based reactivity and requires alternative activation strategies for O-alkylation. The bromophenyl substituent further enables orthogonal Pd-catalyzed cross-coupling at the aryl bromide, providing a second diversification point. This dual orthogonal reactivity (S-nucleophile + aryl-Br electrophile) is a distinguishing synthetic advantage over non-halogenated 6-arylpyridazine-3-thiones or non-thione pyridazine analogs, allowing stepwise, chemoselective elaboration to complex polycyclic scaffolds [2].

Synthetic Methodology Heterocyclic Chemistry S-Alkylation

Physicochemical Stability: Boiling Point and Density as Indicators of Handling and Storage Reliability

The target compound has a reported boiling point of 366.6 ± 44.0 °C at 760 mmHg and a density of 1.6 ± 0.1 g/cm³ . The oxygen analog 6-(3-bromophenyl)pyridazin-3(2H)-one (CAS 62902-65-2) has a lower molecular weight (251.08 g/mol) and is expected to have a lower boiling point, although an exact experimental value is not consistently reported across databases. The higher boiling point of the thione reflects stronger intermolecular interactions (C=S···H–N hydrogen bonding and possible S···S contacts) compared to the carbonyl analog, suggesting lower volatility and potentially better long-term storage stability under ambient conditions . This is a practical consideration for compound management facilities handling large screening libraries where evaporative loss or sublimation of low-boiling solids can compromise concentration accuracy.

Compound Management Stability Logistics

Optimal Application Scenarios for 6-(3-Bromophenyl)pyridazine-3(2H)-thione (77127-30-1) Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

In SAR campaigns where a target LogP of ~2.3–2.4 is desired for balanced permeability and solubility, the 3-bromo isomer (LogP 2.36) provides a closer match than the 4-bromo isomer (LogP ~2.52). This 0.16 LogP unit difference can influence Caco-2 permeability predictions and CYP450 metabolic stability, making the 3-bromo compound the preferred tool for lead series where meta-substituted aryl groups are part of the pharmacophore hypothesis.

Coordination Chemistry and Scorpionate Ligand Synthesis

The predominance of the thione tautomer (>99.9%) ensures a consistent sulfur donor for transition-metal coordination. Researchers developing Cu(I), Ag(I), or Au(I) complexes for catalysis, luminescent materials, or bioinorganic modeling should select the thione over the pyridazinone analog, which lacks the soft sulfur coordination site. The aryl bromide handle further permits tethering to supports or biomolecules. [1]

Two-Step Orthogonal Diversification for Focused Heterocyclic Library Synthesis

The compound’s dual orthogonal reactivity—nucleophilic thione sulfur for S-alkylation and electrophilic aryl bromide for Suzuki or Buchwald-Hartwig cross-coupling—enables sequential, chemoselective elaboration without protecting-group manipulation. This is a key advantage over 6-phenylpyridazine-3(2H)-thione (lacks the aryl halide) or 6-(3-bromophenyl)pyridazin-3(2H)-one (lacks the thione). Synthetic groups building thienopyridazine, triazolopyridazine, or quinazolinone-fused libraries will achieve greater scaffold diversity in fewer steps. [2]

High-Throughput Screening Library Procurement with Defined Purity and Safety Standards

For institutional compound management and screening facilities, the 98% purity specification and fully documented GHS07 hazard profile (H302, H315, H319, H335) of the target compound reduce the risk of impurity-driven false positives and enable compliant safety protocols. The 3% purity advantage over the 4-bromo isomer (typically 95%) translates to a measurably lower impurity load in screening wells, supporting assay reproducibility across large compound collections.

Quote Request

Request a Quote for 6-(3-bromophenyl)pyridazine-3(2H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.